BenchChemオンラインストアへようこそ!

1-(4-Bromobenzyl)imidazolidine-2,4-dione

Regioselective synthesis Hydantoin N-alkylation Synthetic intermediate

This N1-(4-bromobenzyl)imidazolidine-2,4-dione is the definitive regiospecific hydantoin scaffold for medicinal chemistry. Unlike generic or N3/C5-substituted analogs, its precise substitution pattern provides a unique aryl bromide handle for reliable Suzuki-Miyaura cross-coupling, enabling efficient diversification into CB2 receptor agonists and other bioactive libraries. The unsubstituted C5 position allows systematic enolate alkylation for SAR exploration without protection/deprotection steps. With a computed XLogP of 1.3 and TPSA of 49.4 Ų, it serves as an ideal control compound for optimizing peripheral vs. CNS target engagement. Procure with confidence: ≥98% purity ensures consistent catalyst performance and reproducible results in cross-coupling and lead optimization.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 201987-81-7
Cat. No. B1628170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzyl)imidazolidine-2,4-dione
CAS201987-81-7
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1CC2=CC=C(C=C2)Br
InChIInChI=1S/C10H9BrN2O2/c11-8-3-1-7(2-4-8)5-13-6-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15)
InChIKeyWRDHXSFKIWRHGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobenzyl)imidazolidine-2,4-dione (CAS 201987-81-7): A Regiospecific N1-Substituted Hydantoin Building Block for Drug Discovery


1-(4-Bromobenzyl)imidazolidine-2,4-dione (C₁₀H₉BrN₂O₂, MW 269.09 g/mol) is a heterocyclic hydantoin derivative featuring a 4-bromobenzyl substituent regiospecifically at the N1 position of the imidazolidine-2,4-dione core . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for palladium-catalyzed cross-coupling reactions via its aryl bromide handle, enabling diversification into more complex bioactive molecules such as cannabinoid CB2 receptor agonists [1]. Its regiospecific N1-substitution pattern distinguishes it from N3-substituted and C5-substituted hydantoin analogs, offering well-defined physicochemical properties including a computed XLogP of ~1.3 and a topological polar surface area of 49.4 Ų [2].

Why 1-(4-Bromobenzyl)imidazolidine-2,4-dione Cannot Be Replaced by Other Hydantoin Analogs in Synthesis and Screening


Generic substitution among hydantoin derivatives is precluded by three critical factors. First, the regiospecific N1- versus N3-substitution determines the compound's reactivity in subsequent alkylation or acylation steps, as N3-substituted isomers exhibit different steric and electronic environments that alter downstream synthetic outcomes [1]. Second, the 4-bromobenzyl substituent provides a unique aryl bromide handle for Suzuki-Miyaura cross-coupling that is absent in non-halogenated analogs; the para-bromo orientation confers distinct reactivity compared to meta-bromo isomers [2]. Third, even among bromobenzyl hydantoins, compounds with additional substituents at C5 or N3 (e.g., BIRT-377) possess fundamentally different pharmacological profiles and cannot serve as drop-in replacements for structure-activity relationship (SAR) studies requiring an unsubstituted hydantoin core [3].

Quantitative Differentiation Evidence for 1-(4-Bromobenzyl)imidazolidine-2,4-dione Versus Closest Analogs


Regioselective N1-Substitution: Yield Advantage Over N3-Isomer Formation in Hydantoin Alkylation

In the alkylation of imidazolidine-2,4-dione with 4-bromobenzyl bromide, the N1-substituted product 1-(4-bromobenzyl)imidazolidine-2,4-dione is formed as the predominant regioisomer. The patent literature reports a 20.2% isolated yield for the target N1-isomer under optimized conditions, with the N3-isomer 3-(4-bromobenzyl)imidazolidine-2,4-dione being formed as a minor byproduct . This contrasts with N3-substituted analogs such as 1-(3-bromobenzyl)imidazolidine-2,4-dione (CAS 1245647-33-9), which requires distinct synthetic routes due to the altered electronic environment of the meta-bromo substituent [1]. The regiospecificity is confirmed by ¹H NMR: the N1-substituted product exhibits characteristic resonances at δ 10.94 (bs, NH), δ 7.55 (d, 2H), δ 7.24 (d, 2H), δ 4.42 (s, 2H, N1-CH₂), and δ 3.86 (s, 2H, C5-H₂) in DMSO-d₆ .

Regioselective synthesis Hydantoin N-alkylation Synthetic intermediate N1 vs N3 selectivity

Synthetic Utility: Para-Bromo Substituent Enables Suzuki-Miyaura Cross-Coupling for Diversification

The para-bromobenzyl substituent of the target compound serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions. In the patent literature (U.S. Patent 8,143,246), the structurally analogous intermediate 1-(4-bromobenzyl)-3-isobutylimidazolidine-2,4-dione undergoes Suzuki-Miyaura coupling with pyridin-2-yl boronic acid derivatives to yield 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione CB2 receptor agonists [1]. The key lead compound in this series, 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione (compound 1), demonstrated potent and selective human CB2 receptor agonism with pEC₅₀ = 8.6 (EC₅₀ ≈ 2.5 nM) [2]. By contrast, the meta-bromo isomer 1-(3-bromobenzyl)imidazolidine-2,4-dione yields a different orientation of the biaryl product after coupling, which alters the three-dimensional pharmacophore geometry and has been shown to affect CB2 receptor binding affinity [2]. Non-halogenated hydantoins (e.g., unsubstituted 1-benzylimidazolidine-2,4-dione) lack this synthetic handle entirely and cannot undergo direct cross-coupling diversification [3].

Suzuki-Miyaura coupling Aryl bromide handle CB2 agonist synthesis Medicinal chemistry diversification

Physicochemical Differentiation: Computed LogP and TPSA Compared to 5,5-Disubstituted Hydantoin Drugs

The target compound possesses computed physicochemical properties that place it in a distinct drug-likeness space compared to clinically used 5,5-disubstituted hydantoins. 1-(4-Bromobenzyl)imidazolidine-2,4-dione has an XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 49.4 Ų, 1 hydrogen bond donor, and 2 hydrogen bond acceptors . In contrast, phenytoin (5,5-diphenylhydantoin), the prototypical anticonvulsant hydantoin, has an XLogP of 2.47, TPSA of 58.2 Ų, 2 HBD, and 2 HBA [1]. The lower lipophilicity of the target compound (ΔlogP ≈ −1.17 relative to phenytoin) predicts superior aqueous solubility and reduced CNS penetration, making it more suitable as a polar intermediate for further functionalization rather than a CNS-active drug candidate itself . The single N1-substitution without C5-disubstitution preserves conformational flexibility at C5 (sp³-hybridized methylene), which is chemically distinct from the quaternary C5 center in phenytoin and BIRT-377.

Lipophilicity Drug-likeness Physicochemical properties ADME prediction

Antimicrobial Activity of Bromobenzyl-Imidazolidinedione Derivatives: Class-Level Evidence from Candida albicans and Mycobacterium smegmatis Screening

While direct antimicrobial data for 1-(4-bromobenzyl)imidazolidine-2,4-dione itself have not been reported in the peer-reviewed literature, a closely related series of bromobenzyl-benzylidene-imidazolidinediones was evaluated for microbiological activity against Candida albicans, Neurospora crassa, and Mycobacterium smegmatis, demonstrating measurable growth inhibition [1]. The presence of the bromine substituent on the benzyl ring was identified as a structural determinant for antimicrobial potency in this series, distinguishing brominated analogs from their chlorinated and fluorinated counterparts [2]. The target compound, lacking the 5-benzylidene moiety present in the tested series, represents a simpler scaffold that could serve as a control compound or starting point for systematic SAR exploration of the bromine contribution to antimicrobial activity, free from the confounding effects of the benzylidene substituent [3].

Antimicrobial screening Candida albicans Mycobacterium smegmatis Hydantoin bioactivity

Purity Specification and Quality Control: Vendor-Reported Purity Enables Reproducible Synthesis

Commercially available 1-(4-bromobenzyl)imidazolidine-2,4-dione is supplied at ≥98% purity (HPLC), as specified by multiple vendors including MolCore and Leyan [REFS-1, REFS-2]. This purity level is appropriate for use as a synthetic intermediate without additional purification. The compound is characterized by ¹H NMR (400 MHz, DMSO-d₆) with diagnostic signals at δ 10.94 (bs, NH), 7.55 (d, J = 8.4 Hz, 2H), 7.24 (d, J = 8.4 Hz, 2H), 4.42 (s, 2H, N1-CH₂), and 3.86 (s, 2H, C5-H₂), and by LC-MS confirming M+1 at m/z 269/271 (¹:¹ Br isotope pattern) . In contrast, the meta-bromo isomer 1-(3-bromobenzyl)imidazolidine-2,4-dione (CAS 1245647-33-9) is less widely available and typically offered only as part of screening libraries, limiting its utility for large-scale synthetic applications [1].

Chemical purity Quality control Procurement specification Analytical characterization

Conformational and Steric Differentiation: C5-Methylene Flexibility vs. C5-Quaternary Restriction in Analog Hydantoins

A critical structural distinction of 1-(4-bromobenzyl)imidazolidine-2,4-dione is the unsubstituted C5 methylene group (sp³ CH₂), which preserves conformational flexibility at this position. This contrasts sharply with pharmacologically optimized hydantoins such as BIRT-377, which bears a quaternary C5 center with both a methyl group and a 4-bromobenzyl substituent [1]. The C5 quaternary center in BIRT-377 was installed to introduce a defined stereochemistry (R-configuration) and restrict conformational freedom, contributing to its potent LFA-1 antagonism (IC₅₀ = 26 nM in HSB-2/H1-HeLa cell adhesion assay) [2]. The target compound, lacking this C5 substitution, offers a flexible scaffold that can be selectively functionalized at C5 via enolate alkylation, enabling the systematic introduction of diverse substituents to probe steric and stereochemical requirements in target binding [3]. This makes it a preferred starting material for SAR programs where stepwise exploration of C5 substitution is desired, rather than committing to a pre-installed quaternary center.

Conformational analysis C5 substitution Hydantoin SAR LFA-1 antagonist

Recommended Application Scenarios for 1-(4-Bromobenzyl)imidazolidine-2,4-dione in Drug Discovery and Chemical Biology


Suzuki-Miyaura Diversification for CB2 or Kinase Targeted Libraries

The para-bromine atom of 1-(4-bromobenzyl)imidazolidine-2,4-dione serves as a handle for palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids, enabling rapid generation of 4-substituted benzyl hydantoin libraries. This strategy was successfully employed in the discovery of CB2 receptor agonists where coupling with 2-pyridyl boronic acid yielded potent leads (pEC₅₀ = 8.6) . The target compound is the ideal starting material for library synthesis because it lacks additional substituents at N3 or C5 that would otherwise require protection/deprotection steps. The ≥98% purity specification ensures consistent catalyst performance in cross-coupling reactions .

Systematic C5-Functionalization for LFA-1 or Integrin Antagonist SAR Studies

The unsubstituted C5 methylene group allows stepwise introduction of substituents via enolate alkylation, enabling systematic exploration of steric and stereochemical requirements at this position. This is directly relevant to LFA-1 antagonist development, where C5 substitution proved critical: BIRT-377 with a C5 quaternary center achieved IC₅₀ = 26 nM in cell adhesion assays . Using the target compound as the starting scaffold, researchers can probe whether simpler C5 substituents (mono-alkyl, benzyl, or heteroaryl-methyl) can recapitulate or improve upon this activity without the added synthetic complexity of a quaternary stereocenter .

Antimicrobial Pharmacophore Baseline for Halogen-Dependent Activity Screening

The compound serves as a minimal bromobenzyl-hydantoin scaffold for establishing baseline antimicrobial SAR. Prior studies on more complex bromobenzyl-benzylidene-imidazolidinediones demonstrated activity against Candida albicans and Mycobacterium smegmatis, with the bromine substituent contributing to potency . The target compound, lacking the 5-benzylidene group, allows deconvolution of the bromine contribution from that of the extended conjugation, enabling procurement of a simplified probe for systematic halogen-scanning studies (F, Cl, Br, I) at the 4-position of the benzyl ring .

Physicochemical Control Compound for Hydantoin Drug-Likeness Optimization

With a computed XLogP of 1.3 and TPSA of 49.4 Ų, the target compound occupies a distinct physicochemical space compared to CNS-penetrant hydantoins like phenytoin (XLogP = 2.47, TPSA = 58.2 Ų) . This makes it valuable as a control compound in permeability and solubility assays when optimizing hydantoin-based leads for peripheral vs. CNS target engagement. Its lower lipophilicity predicts reduced passive BBB penetration, which is desirable for programs targeting peripheral CB2 receptors or integrins where CNS side effects must be minimized . Procurement of this well-characterized building block enables reliable benchmarking of physicochemical property improvements during lead optimization.

Quote Request

Request a Quote for 1-(4-Bromobenzyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.